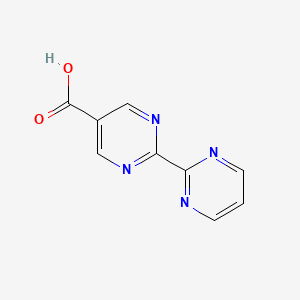

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid

Description

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a bicyclic pyrimidine derivative characterized by two pyrimidine rings connected at the 2- and 5-positions. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, covalent inhibitors, and anti-fibrotic agents. Its carboxylic acid moiety enhances solubility and facilitates derivatization for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-pyrimidin-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-9(15)6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULZRCCJSITGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694267 | |

| Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933191-25-4 | |

| Record name | [2,2'-Bipyrimidine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via Pyridine N-Oxide Intermediates

A notable approach reported involves the synthesis of related 2-(pyridin-2-yl)pyrimidine derivatives, which can be adapted for pyrimidinyl analogs. The key steps are:

- Esterification of pyrimidine-5-carboxylic acid to form the corresponding ester.

- Oxidation to pyrimidine N-oxide using oxidants like 3-chloroperoxybenzoic acid (mCPBA).

- Nucleophilic substitution at the ortho-position of the pyrimidine N-oxide with trimethylsilyl cyanide (TMSCN) to introduce a cyano group.

- Conversion of the cyano group to carboxylic acid by treatment with sodium and ammonium chloride in ethanol.

This sequence yields the key intermediate 2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid after hydrolysis steps.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Esterification | Acid + Alcohol, acid catalyst | Pyrimidine-5-carboxylic ester |

| 2 | Oxidation | mCPBA | Pyrimidine N-oxide |

| 3 | Nucleophilic substitution | TMSCN | Ortho-cyano pyrimidine N-oxide |

| 4 | Hydrolysis/Reduction | Na, NH4Cl in EtOH | This compound |

This method offers moderate yields but requires careful control of oxidation and substitution steps. It is suitable for laboratory-scale synthesis but may present challenges for scale-up due to the use of strong oxidants and sensitive intermediates.

Amide Condensation and Cyclization Approach

Another preparation strategy involves starting from pyrimidine-5-carboxylic acid and performing sequential condensation and substitution reactions under inert atmosphere:

- Amide condensation between pyrimidine-5-carboxylic acid and N,O-hydroxylamine or its salts in an organic solvent with a condensing agent, yielding pyrimidine-5-carboxamide derivatives.

- Subsequent substitution and cyclization reactions to build the heterocyclic framework and introduce the pyrimidin-2-yl substituent.

This approach emphasizes mild reaction conditions, inert atmosphere protection, and the use of conventional reagents, facilitating safer and scalable synthesis. It is particularly advantageous for industrial applications due to simpler equipment needs and shorter reaction times.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Amide condensation | Pyrimidine-5-carboxylic acid, N,O-hydroxylamine, condensing agent, inert gas | Pyrimidine-5-carboxamide |

| 2 | Substitution | Specific nucleophiles under mild conditions | Substituted pyrimidine intermediates |

| 3 | Cyclization | Controlled temperature, inert atmosphere | 2-(Pyrimidin-2-yl)pyrimidine derivative |

Although fewer reports exist on this method, it represents a promising route for large-scale preparation with improved safety and efficiency.

Coupling and Functionalization via Beta-Ketoester Intermediates

A third method, inspired by processes used for related pyrimidine derivatives, involves:

- Coupling of acetals with beta-ketoesters under acidic and nucleophilic conditions to form key intermediates.

- Acetylation with acetyl halides or acetic anhydride in the presence of Lewis acids.

- Reaction with dialkyl acetals of N,N-dimethylformamide to generate enaminone intermediates.

- Cyclization with guanidine or salts to form the pyrimidine ring.

- Hydrolysis of ester groups to carboxylic acids.

- Final condensation with ammonia to yield carboxamide derivatives.

This multi-step process is versatile and yields compounds with high purity and activity, though it involves multiple stages and reagents.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Coupling | Acetal + beta-ketoester, acidic then nucleophilic | Coupled intermediate |

| 2 | Acetylation | Acetyl halide or acetic anhydride + Lewis acid | Acetylated intermediate |

| 3 | Reaction with dialkyl acetal | Dialkyl acetal of N,N-dimethylformamide | Enaminone intermediate |

| 4 | Cyclization | Guanidine or salt | Pyrimidine ring-containing intermediate |

| 5 | Hydrolysis | Acid or base hydrolysis | Carboxylic acid derivative |

| 6 | Condensation | Ammonia or ammonium salts | Final carboxamide product |

This method is well-documented for preparing pyrimidine carboxamide derivatives with kinase inhibitory activity and can be adapted for this compound derivatives.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

The pyridine N-oxide approach provides a reliable synthetic sequence but involves reagents like mCPBA, which require caution due to their oxidative strength. The nucleophilic substitution with TMSCN is critical for introducing the cyano group, which is later converted to the carboxylic acid functionality.

The amide condensation and cyclization method under inert atmosphere simplifies the process by avoiding harsh oxidants and allows for better control over reaction conditions, making it more amenable to industrial synthesis. This method also shortens reaction times and improves yields in some cases.

The beta-ketoester coupling strategy is extensively used in medicinal chemistry for pyrimidine derivatives with biological activity. It allows for structural diversity and high purity but requires multiple reaction steps and careful intermediate purification.

Optimization of reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, is essential in all methods to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid with key analogues, focusing on structural features, physicochemical properties, and biological applications.

Pyrimidine-5-carboxylic Acid

- Structure : Lacks the second pyrimidine ring.

- Properties : Simpler structure with lower molecular weight (124.10 g/mol) and higher aqueous solubility due to the absence of hydrophobic substituents.

- Applications: Primarily used as a building block for pyrimidine derivatives.

2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid Derivatives

- Structure : Pyridine replaces the second pyrimidine ring.

- Properties : Increased aromaticity and π-stacking capacity due to the pyridine heterocycle. Derivatives such as 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Compound 11) exhibit moderate anti-fibrotic activity in preclinical models, with IC₅₀ values ranging from 1–10 μM .

- Applications : Explored for anti-fibrosis therapies; carboxamide derivatives (e.g., 6-(5-((4-Fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid ) show enhanced cellular permeability and target engagement .

5-Phenylpyrimidine-2-carboxylic Acid

- Structure : A phenyl group replaces the pyrimidin-2-yl substituent.

- Properties : Enhanced hydrophobicity (logP ~2.5) and rigidity due to the phenyl ring. This compound is a precursor for kinase inhibitors, with reported utility in blocking ATP-binding pockets .

- Applications : Used in synthesizing analogs for cancer therapy; phenyl groups improve membrane permeability but may reduce solubility in physiological conditions .

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid

- Structure: Features an amino group at position 4 and an ethylthio group at position 2.

- Properties: The amino group increases basicity (pKa ~5.5), while the ethylthio substituent enhances lipophilicity. This compound has been investigated as a nucleoside analog in antiviral research .

- Applications : Demonstrates moderate inhibition of viral polymerases (IC₅₀ ~50 μM in vitro) but suffers from rapid hepatic clearance in vivo .

Biological Activity

Overview

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its dual pyrimidine rings and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. Its structural features suggest significant interactions with various biological targets, making it a candidate for drug development.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit collagen prolyl 4-hydroxylases, which are essential for collagen synthesis, thus playing a role in fibrosis management.

- Cellular Effects : The compound affects hepatic stellate cells by reducing collagen production, which is critical in liver fibrosis progression.

Biochemical Pathways

The compound influences several biochemical pathways:

- Antimicrobial Activity : It exhibits activity against various bacterial strains, suggesting potential use in treating infections .

- Antiviral Properties : Preliminary studies indicate efficacy against viruses like Zika and Dengue, with effective concentrations noted .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown the following:

| Organism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

The compound has been evaluated for its antiviral effects:

- Effective concentrations against Zika virus (ZIKV) and Dengue virus (DENV) were found to be and , respectively .

Antitumor Activity

In cancer research, the compound has shown promising results:

- Cytotoxicity Studies : In cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), the compound exhibited values of and , respectively .

Case Studies

- Fibrosis Management : A study investigated the effects of the compound on hepatic stellate cells. The results indicated a significant reduction in collagen synthesis, suggesting therapeutic potential for liver fibrosis treatment.

- Cancer Treatment : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Question

- Spectroscopy:

- NMR (¹H/¹³C): Resolve substituent effects on the pyrimidine ring. For example, pyrimidine-5-carboxylic acids show distinct carbonyl (C=O) signals at ~165-170 ppm in ¹³C NMR .

- IR: Confirm carboxylic acid (-COOH) presence via O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Crystallography: X-ray diffraction can elucidate molecular packing and hydrogen-bonding patterns, as demonstrated in studies of similar acid-aminopyrimidine salts .

How can computational methods streamline the design of novel derivatives?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. For example, ICReDD integrates reaction path searches and machine learning to optimize experimental conditions, reducing trial-and-error synthesis. This approach identifies favorable substituent positions (e.g., electron-withdrawing groups at pyrimidin-2-yl) to enhance reactivity or stability . Docking studies (as in ) further aid in predicting bioactivity by modeling interactions with target enzymes .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies (e.g., varying IC₅₀ values in antiglycation assays) may arise from differences in:

- Assay Conditions: pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffer) .

- Substituent Effects: Electron-donating/withdrawing groups on the pyrimidine ring alter electron density, affecting binding affinity. Systematic SAR studies with controlled variables (e.g., substituent position) are essential .

- Validation: Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm mechanistic consistency .

What strategies improve reaction yields in synthesizing this compound?

Advanced Research Question

- Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyrimidin-2-yl groups efficiently .

- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity compared to traditional heating .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in related pyrimidine ester syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.